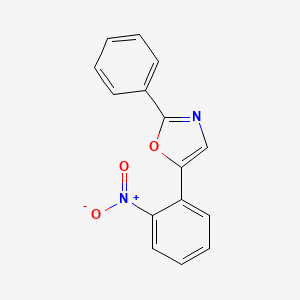

5-(2-Nitrophenyl)-2-phenyloxazole

Description

Significance of Oxazole (B20620) Core in Contemporary Organic Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.gov This aromatic scaffold is not merely a synthetic curiosity; it is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals. mdpi.comresearchgate.net The unique electronic and structural properties of the oxazole core bestow upon it the ability to engage in various non-covalent interactions with biological macromolecules, rendering it a privileged structure in drug discovery.

Oxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govchemicalbook.com This versatility has spurred extensive research, establishing the oxazole nucleus as a vital building block for the development of novel therapeutic agents. chemicalbook.com Beyond pharmaceuticals, oxazole-based compounds are integral to the fields of agrochemicals, where they are used as pesticides and fungicides, and materials science, finding applications in the creation of organic light-emitting diodes (OLEDs) and other advanced materials. chemenu.com

Overview of Aryl-Substituted Oxazoles within Heterocyclic Chemistry

Within the large family of oxazole derivatives, those bearing aryl (aromatic ring) substituents are of particular importance. Aryl-substituted oxazoles are frequently encountered in the structures of natural products and pharmacologically active molecules. mdpi.com The presence of aryl groups can significantly influence the compound's electronic properties, solubility, and spatial arrangement, which in turn modulates its biological activity and physical characteristics.

The synthesis of aryl-substituted oxazoles is a well-developed area of organic chemistry, with numerous established methods. nih.gov Classic routes like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, have been complemented by modern, more efficient transition-metal-catalyzed cross-coupling and C-H activation reactions. mdpi.com These advanced synthetic strategies allow for the precise and regioselective introduction of aryl groups onto the oxazole core, facilitating the creation of diverse molecular libraries for screening and development. researchgate.net For instance, radical-mediated C-H arylation reactions have emerged as a powerful tool for forging carbon-carbon bonds between oxazoles and aryl halides. mdpi.com

Structural Context of 5-(2-Nitrophenyl)-2-phenyloxazole within the Broader Oxazole Landscape

The compound this compound is a distinct entity within the class of aryl-substituted oxazoles. Its structure is characterized by a central oxazole ring substituted at two key positions: a phenyl group at the 2-position and a 2-nitrophenyl group at the 5-position. While specific research on this exact molecule is limited in published literature, its chemical identity is established.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-(2-nitrophenyl)-2-phenyl-1,3-oxazole |

| CAS Number | 1035807-77-2 |

| Molecular Formula | C₁₅H₁₀N₂O₃ |

| Molecular Weight | 266.26 g/mol |

Data sourced from chemical supplier catalogs. chemenu.com

The study of related compounds, such as 2-phenoxathiinyl-5-phenyloxazole, has shown that substitution on the oxazole ring can lead to a charge transfer in the excited state, affecting the compound's fluorescence and solvatochromism. nih.gov While no specific experimental data for this compound is available, it is reasonable to infer that the potent electronic effect of the nitro group would similarly influence its photophysical properties.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)13-9-5-4-8-12(13)14-10-16-15(20-14)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDXJLHOPINTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxazole Derivatives Bearing Nitrophenyl Moieties

Classical and Conventional Approaches to Oxazole (B20620) Ring Formation

The reaction between α-halo ketones and amides, known as the Robinson-Gabriel synthesis, is a fundamental method for forming the oxazole ring. This reaction proceeds via the dehydration of 2-acylaminoketones. wikipedia.org A variation of this involves the reaction of α-halo ketones with thioamides, which has been studied kinetically, revealing a second-order rate constant with respect to both reactants. researchgate.net The reaction of p-substituted 2-bromoacetophenones with urea (B33335) in dimethylformamide (DMF) under microwave irradiation is another example that yields 2-amino-4-aryloxazoles. researchgate.net These classical methods provide a direct route to oxazoles, and the presence of a nitrophenyl group on either the α-halo ketone or the amide can be used to synthesize the target compound, 5-(2-Nitrophenyl)-2-phenyloxazole. The reaction of α-haloamides, which are valuable synthetic intermediates, can also be employed in various C-N, C-O, and C-S bond-forming reactions to construct heterocyclic systems. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| α-Halo Ketone | Amide | Dehydration | 2,5-Disubstituted Oxazole |

| α-Halo Ketone | Thioamide | Solution | Thiazole (related azole) |

| p-Substituted 2-Bromoacetophenone | Urea | DMF, Microwave | 2-Amino-4-aryloxazole |

The Erlenmeyer-Plöchl synthesis is a well-established method for preparing oxazol-5(4H)-ones, also known as azlactones, which are key intermediates in the synthesis of amino acids and other heterocyclic compounds. wikipedia.orgresearchgate.net This reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgjocpr.com For the synthesis of nitrophenyl-substituted oxazoles, a nitrophenyl-substituted aromatic aldehyde or a nitro-substituted hippuric acid can be used. For instance, the condensation of 4-nitrobenzoylglycine with various aromatic aldehydes yields 4-arylidene-2-(4-nitrophenyl)-4H-oxazol-5-one derivatives. core.ac.uk These oxazolone (B7731731) intermediates can then be further reacted to obtain the desired 2,5-disubstituted oxazoles. The reaction conditions can be modified, for example, by using microwave assistance or employing different bases to improve yields and reaction times. jocpr.comresearchgate.net

| N-Acylglycine Derivative | Aldehyde | Reagents | Intermediate Product |

| Hippuric Acid | Benzaldehyde | Acetic Anhydride, Sodium Acetate | 2-Phenyl-oxazol-5(4H)-one |

| 4-Nitro-hippuric Acid | Aromatic Aldehyde | Acetic Anhydride, Acetic Acid | 4-Arylidene-2-(4-nitrophenyl)-4H-oxazol-5-one |

| p-Aminohippuric Acid Derivatives | 4-Anisaldehyde | Acetic Anhydride, Sodium Acetate | 4-(4-methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone |

While less common for the direct synthesis of this compound, ring-closure reactions involving derivatives of ortho-nitrophenol can be envisioned as a potential pathway. For instance, the reaction of o-hydroxycarbonyl compounds with α-haloketones can lead to the formation of benzofurans, a related oxygen-containing heterocycle. nih.gov Conceptually, a suitably functionalized ortho-nitrophenol derivative could potentially undergo cyclization with a benzylic alcohol derivative under specific conditions to form the oxazole ring, although this is not a standard named reaction for oxazole synthesis. More established methods for oxazole synthesis often involve the cyclization of propargyl amides. researchgate.net

The synthesis of oxazoles from ortho-nitroesters is not a widely documented direct method. However, the transformation of related starting materials provides some insight. For example, the synthesis of 4,5-disubstituted oxazoles can be achieved directly from carboxylic acids using a triflylpyridinium reagent, which proceeds through an in situ generated acylpyridinium salt. nih.gov This highlights the possibility of activating a carboxylic acid derivative, which could be an ortho-nitroester, to facilitate cyclization. Another related transformation involves the photoredox-catalyzed ring-opening of cyclic ethers with benzyl (B1604629) bromides, which proceeds through a single-electron-transfer pathway. cas.cn While not a direct synthesis from an ortho-nitroester, these modern methods showcase the potential for developing novel cyclization strategies.

Modern Catalytic Strategies for Oxazole Synthesis

Modern synthetic methods have increasingly turned to transition-metal catalysis to achieve efficient and selective formation of heterocyclic compounds. Palladium catalysis has been particularly successful in this regard. For instance, palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed to synthesize tricyclic 2-benzazepines, demonstrating the power of palladium to mediate complex C-H activation and cyclization cascades. nih.gov Although this example does not directly yield an oxazole, the principles of C-H functionalization are transferable. More directly relevant is the synthesis of nitrophenylpyrazole-derived Schiff bases and their coordination to palladium to create catalysts for Mizoroki-Heck reactions. researchgate.net This indicates the compatibility of the nitrophenyl group with palladium catalysis. Furthermore, copper-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles, and iodine-mediated cyclization of the same starting materials can yield 2,4,5-trisubstituted oxazoles. organic-chemistry.orgorganic-chemistry.org These methods, along with copper-mediated aerobic oxidative dehydrogenative annulation of aldehydes and amines, represent powerful, modern alternatives to classical syntheses. nih.gov

| Catalyst System | Reactants | Reaction Type | Product Type |

| Pd(OAc)2 / AgOAc / PivOH | 1-Benzylpyrazoles, Alkynes | [5 + 2] Rollover Annulation | Tricyclic 2-Benzazepines |

| Phenyliodine diacetate (PIDA) | Enamides | Intramolecular Oxidative Cyclization | Functionalized Oxazoles |

| Copper Catalyst | Enamides | Oxidative Cyclization | 2,5-Disubstituted Oxazoles |

| Copper Catalyst | Aryl Acetaldehydes, Amines, O2 | Aerobic Oxidative Dehydrogenative Annulation | Oxazoles |

Iron-Catalyzed Benzoxazole (B165842) Formation and Related Methods

While not a direct synthesis of oxazoles, the iron-catalyzed formation of benzoxazoles from o-nitrophenols and benzylic alcohols offers a relevant and insightful approach to forming a C-N bond from a nitro group precursor, a key step in many synthetic routes to nitro-substituted heterocycles. acs.org This method utilizes a hydrogen-transfer strategy, where the alcohol serves as both a coupling partner and a reductant. acs.org The reaction proceeds through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all catalyzed by an iron salt. acs.org Functional groups such as methyl, methoxy (B1213986), fluoro, chloro, and bromo are well-tolerated under the optimized reaction conditions. acs.org A plausible mechanism involves the oxidation of the benzyl alcohol to the corresponding aldehyde, which then condenses with the in situ-generated o-aminophenol (from the reduction of the o-nitrophenol). Subsequent cyclization and oxidation lead to the benzoxazole product. acs.org

This iron-catalyzed methodology provides a valuable precedent for the potential reductive cyclization strategies to form nitrophenyl-substituted oxazoles from appropriate nitro-containing starting materials.

Ruthenium(II)-Catalyzed C-O/C-S Cyclization for Oxazole Structures

Ruthenium(II) complexes have emerged as powerful catalysts for the synthesis of oxazoles through C-O cyclization reactions. An efficient method for the synthesis of oxazole derivatives from enamides has been established using a ruthenium catalyst. rsc.org This protocol demonstrates broad functional group compatibility and is applicable to a range of heterocyclic systems. rsc.org

A notable example that highlights the utility of this method for synthesizing nitrophenyl-substituted oxazoles is the preparation of methyl 2-(3-nitrophenyl)-5-phenyloxazole-4-carboxylate. The reaction of the corresponding N-vinylbenzamide precursor in the presence of a catalytic system comprising [RuCl2(p-cymene)]2, AgSbF6, and Cu(OAc)2·H2O in DCE at 90 °C under air affords the desired product in good yield. rsc.org

Table 1: Ruthenium(II)-Catalyzed Synthesis of a Nitrophenyl-Substituted Oxazole Derivative rsc.org

| Starting Material | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| (E)-methyl 2-benzamido-3-(3-nitrophenyl)acrylate | [RuCl2(p-cymene)]2, AgSbF6, Cu(OAc)2·H2O | DCE | 90 | 12 | methyl 2-(3-nitrophenyl)-5-phenyloxazole-4-carboxylate | 68 |

Copper-Catalyzed Oxidative Cycloaddition Approaches

Copper-catalyzed reactions represent a versatile and economically viable approach for the synthesis of oxazole derivatives. One of the most effective methods involves the oxidative cyclization of enamides. A copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization can be performed at room temperature. nih.gov This method utilizes a catalytic amount of CuBr₂ with potassium persulfate (K₂S₂O₈) as the oxidant. nih.gov The reaction tolerates a variety of substituents on the enamide, including those bearing nitro groups.

Specifically, the synthesis of isomers of the target compound, such as 2-(3-nitrophenyl)-5-phenyloxazole and 2-(4-nitrophenyl)-5-phenyloxazole, has been successfully achieved using this methodology starting from the corresponding (E)-nitro-N-styrylbenzamides. nih.gov The reaction proceeds in moderate to high yields, demonstrating the robustness of this copper-catalyzed approach for accessing nitrophenyl-phenyloxazoles. nih.gov

Table 2: Copper-Catalyzed Synthesis of Nitrophenyl-Phenyloxazole Isomers nih.gov

| Starting Material | Catalyst | Oxidant | Solvent | Temp. | Product | Yield (%) |

| (E)-3-nitro-N-styrylbenzamide | CuBr₂ (20 mol%) | K₂S₂O₈ | MeCN | RT | 2-(3-Nitrophenyl)-5-phenyloxazole | 75 |

| (E)-4-nitro-N-styrylbenzamide | CuBr₂ (20 mol%) | K₂S₂O₈ | MeCN | RT | 2-(4-Nitrophenyl)-5-phenyloxazole | 82 |

Iodine Catalyzed Intramolecular C(Sp3)-H Functionalization

Iodine-catalyzed reactions have gained prominence as a metal-free alternative for the construction of heterocyclic rings. A notable example is the synthesis of 2,5-disubstituted oxazoles from N-arylethylamides via an intramolecular C(sp³)-H functionalization. This method employs iodine as a catalyst and tert-butyl hydroperoxide (tBuOOH) as an oxidant. The reaction proceeds under metal-free conditions and demonstrates good functional group tolerance. While specific examples for the synthesis of this compound using this method are not explicitly detailed in the literature, the general applicability of this reaction suggests its potential for accessing such compounds from suitably substituted N-arylethylamide precursors.

Electrochemical and Sustainable Synthesis Methods for Oxazoles

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional synthetic methods, often avoiding the need for harsh reagents and simplifying purification processes. chemistryviews.orgrsc.org Polysubstituted oxazoles can be synthesized electrochemically from readily available ketones and acetonitrile (B52724), where acetonitrile serves as both the solvent and a reactant. organic-chemistry.org This method proceeds at room temperature in a divided electrochemical cell using carbon felt as both the anode and the cathode. The transformation is facilitated by the presence of activators like trifluoroacetic anhydride (TFAA) and acetic anhydride (Ac₂O), with LiClO₄ as the electrolyte. organic-chemistry.org Although a direct synthesis of this compound via this route has not been reported, the broad substrate scope suggests its potential applicability.

Another sustainable approach involves the use of deep eutectic solvents (DES) as a reaction medium. For instance, the synthesis of 2-arylbenzoxazoles has been achieved using a ZnO nanoparticle catalyst in a choline (B1196258) chloride/glycerol-based DES. organic-chemistry.org These green methodologies offer promising avenues for the environmentally benign synthesis of nitrophenyl-oxazole derivatives.

Microwave-Assisted Synthetic Protocols for Nitrophenyl-Oxazoles and Related Compounds

Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity. nih.gov This technology is particularly effective for the one-pot synthesis of various heterocyclic compounds. The synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles has been efficiently achieved through a microwave-assisted cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids in the presence of an HCl catalyst. nih.gov This method significantly reduces reaction times to a few minutes. nih.gov

Similarly, microwave irradiation has been employed for the synthesis of thiazolyl-pyridazinediones, where a 4-nitrophenyl hydrazineylidene moiety is incorporated into the final structure. nih.gov These examples underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of this compound from appropriate precursors, likely through a one-pot condensation and cyclization sequence.

Table 3: Examples of Microwave-Assisted Synthesis of Nitro-Substituted Heterocycles

| Product Type | Reactants | Catalyst/Conditions | Time | Yield | Ref. |

| 5-Nitro-2-aryl substituted-1H-benzimidazoles | 4-Nitro-o-phenylenediamine, Phenoxyacetic acids | HCl, Microwave | 2.5-3.5 min | Good to Excellent | nih.gov |

| 1-(5-(2-(4-Nitrophenyl)hydrazineylidene)-4-oxo-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-dione | 2-hydrazono-N'-(4-nitrophenyl)thiazolidinone, Maleic anhydride | Microwave | - | - | nih.gov |

Strategic Incorporation of the Nitrophenyl Substituent into the Oxazole Scaffold

The synthesis of this compound necessitates the strategic introduction of both the 2-nitrophenyl and the phenyl substituents onto the oxazole core. The position of these substituents is determined by the choice of starting materials and the synthetic route.

One common strategy involves the cyclization of a precursor that already contains the desired substituted phenyl rings. For instance, the synthesis of the related compound, 5-methyl-2-(2-nitrophenyl)oxazole, is achieved through the cyclization of 2-nitro-N-(2-oxopropyl)benzamide using phosphorus oxychloride. chemicalbook.com This approach places the 2-nitrophenyl group at the 2-position of the oxazole ring. To synthesize the target compound, this compound, a similar strategy could be envisioned starting from a precursor like N-(2-(2-nitrophenyl)-2-oxoethyl)benzamide.

Alternatively, the copper-catalyzed oxidative cyclization of (E)-N-(2-(2-nitrophenyl)vinyl)benzamide would be a direct route to this compound. This is analogous to the synthesis of the 3-nitro and 4-nitro isomers. nih.gov The key to this strategy is the synthesis of the appropriately substituted enamide precursor.

Another approach involves building the oxazole ring from simpler fragments. For example, the reaction of a 2-nitrophenyl-substituted aldehyde with a suitable partner like tosylmethyl isocyanide (TosMIC) could potentially lead to the formation of the desired oxazole, though regioselectivity might be a challenge.

Ultimately, the choice of strategy depends on the availability of starting materials and the desired efficiency and scalability of the synthesis.

Regioselective Synthesis of Substituted Oxazoles

The regioselective synthesis of 2,5-disubstituted oxazoles, where the substituents are placed at specific positions, is crucial for developing compounds with desired properties. Several methods have been established for the controlled synthesis of such molecules, including classical cyclization reactions and modern metal-catalyzed approaches.

One of the most established methods for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis . This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically promoted by a cyclodehydrating agent like sulfuric acid or phosphorus oxychloride. wikipedia.orgsynarchive.com For the synthesis of this compound, this would involve the reaction of N-(2-(2-nitrophenyl)-2-oxoethyl)benzamide as the starting material. This precursor can be synthesized from 2-amino-1-(2-nitrophenyl)ethan-1-one and benzoyl chloride.

A pertinent example of this type of cyclization is the synthesis of the related compound, 5-methyl-2-(2-nitrophenyl)oxazole. In this reported synthesis, 2-nitro-N-(2-oxopropyl)benzamide was treated with phosphorus oxychloride at 90°C to induce cyclization and afford the desired oxazole in good yield.

| Starting Material | Reagent | Conditions | Product | Yield |

| 2-nitro-N-(2-oxopropyl)benzamide | Phosphorus oxychloride | 90 °C, 30 min | 5-Methyl-2-(2-nitrophenyl)oxazole | 86% |

| A representative Robinson-Gabriel type synthesis for a nitrophenyl-substituted oxazole. |

Modern synthetic methods have also been developed to afford 2,5-diaryloxazoles with high regioselectivity. For instance, a rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes has been shown to be an efficient route to a variety of 2,5-diaryl oxazole derivatives. nih.gov This method offers a straightforward approach to the target scaffold from different starting materials. Another innovative approach involves the copper-catalyzed intramolecular cyclization of highly functionalized β-(methylthio)enamides, which also provides access to 2,5-disubstituted oxazoles. researchgate.net

Functionalization of Pre-formed Oxazole Rings

An alternative strategy to building the substituted oxazole from acyclic precursors is the functionalization of a pre-existing oxazole ring. This approach can be particularly useful when the desired oxazole core is readily available.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto heterocyclic rings, including oxazoles. researchgate.netacs.orgorganic-chemistry.org This methodology allows for the formation of a carbon-carbon bond between the oxazole ring and an aryl partner, often with high regioselectivity. For the synthesis of this compound, this would ideally involve the direct C-H arylation of 2-phenyloxazole (B1349099) at the C5 position with a suitable 2-nitrophenylating agent. While direct C-H activation can sometimes be challenging to control, it represents a highly atom-economical approach.

A more classical and highly reliable method for the functionalization of a pre-formed oxazole ring is through cross-coupling reactions , such as the Suzuki-Miyaura coupling. libretexts.orgresearchgate.netyoutube.com This approach typically involves a two-step process: first, the regioselective halogenation of the oxazole ring, followed by the palladium-catalyzed coupling with an organoboron reagent. To synthesize this compound via this route, 2-phenyloxazole would first be halogenated, for instance, brominated at the C5 position. The resulting 5-bromo-2-phenyloxazole (B1271533) would then be subjected to a Suzuki coupling with 2-nitrophenylboronic acid.

| Substrate | Coupling Partner | Catalyst | Base | Product |

| 5-Bromo-2-phenyloxazole | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | This compound |

| A proposed Suzuki coupling reaction for the synthesis of the target compound. |

Another potential method for the functionalization of the oxazole ring is through directed ortho-metalation (DoM) . This strategy involves the use of a directing group to guide the deprotonation of a specific position on the ring by a strong base, followed by quenching with an electrophile. researchgate.netbaranlab.org For a 2-phenyloxazole system, the regioselectivity of lithiation can be influenced by the substituents present on the phenyl ring or the oxazole itself.

Reactivity and Transformation Pathways of 5 2 Nitrophenyl 2 Phenyloxazole and Analogues

Reactions of the Nitrophenyl Moiety

The nitrophenyl group of 5-(2-nitrophenyl)-2-phenyloxazole is a key site for chemical modification, particularly through the reduction of the nitro group.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. wikipedia.org For compounds like this compound, this reaction converts the nitro group into an amino group, yielding 5-(2-aminophenyl)-2-phenyloxazole. This transformation is significant as it introduces a versatile amino functionality that can be further modified.

Several methods are available for the reduction of aromatic nitro groups. A common and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). mdpi.com Other reducing agents include zinc dust with ammonium (B1175870) formate (B1220265) or catalytic hydrogenation. researchgate.net The choice of reducing agent can be critical to avoid affecting other sensitive functional groups within the molecule. researchgate.net

The resulting amino group can then participate in a variety of subsequent reactions, such as diazotization followed by substitution, acylation, or condensation to form new heterocyclic rings. For instance, the amino group can be used to synthesize novel benzothiazole (B30560) derivatives. mdpi.com The reduction of a nitro group to other nitrogen functionalities like hydroxylamines and azo compounds is also possible with specific reagents. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Resulting Functional Group |

| Tin(II) chloride (SnCl₂), HCl | Reflux | Amino |

| Zinc (Zn) dust, Ammonium formate | Room Temperature | Amino |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Varies | Amino |

| Diborane | - | Hydroxylamine (for aliphatic nitro) |

| Metal Hydrides (e.g., LiAlH₄) | - | Azo compound |

This table provides a general overview of reduction methods based on the provided search results.

Oxidative Transformations of the Nitro Group

While the nitro group is in a high oxidation state, it can participate in oxidative transformations, primarily by acting as an intramolecular oxygen donor. This reactivity is particularly evident in molecules where the nitro group is positioned ortho to a reactive site, as is the case in 2-nitrophenyl derivatives.

Studies on related aromatic sulfides bearing a nitro group have shown that the sulfur atom can undergo oxidation. nih.gov In the case of 2-nitrophenyl aryl sulfides, this occurs via an intramolecular oxygen-transfer process from the nitro group to the sulfur atom. nih.gov This type of reaction is substantiated by both experimental data from mass spectrometry, which detects characteristic losses of SO and SO₂, and by molecular modeling. nih.gov

Furthermore, photoinduced rearrangements have been observed in α-(2-nitrophenyl)ketones, where irradiation prompts an oxygen transfer from the nitro group to the benzylic position. rsc.org This process leads to the formation of an α-hydroxyketone with a corresponding nitroso group, which then undergoes further rearrangement to yield cyclic hydroxamates. rsc.org These examples highlight a key reactivity pathway for the 2-nitrophenyl moiety, where the nitro group serves as an internal oxidant, facilitating transformations at adjacent positions.

Derivatization and Functional Group Interconversions on Peripheral Phenyl Rings

The phenyl rings attached to the oxazole (B20620) core of this compound serve as platforms for extensive derivatization and functional group interconversions. These modifications are crucial for tuning the molecule's steric and electronic properties. Transition-metal-catalyzed cross-coupling reactions are a primary method for introducing new substituents, while existing functional groups on the rings can also be modified to create diverse analogues. thieme-connect.com

Introduction of Additional Substituents via Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide a powerful strategy for introducing additional substituents onto the phenyl rings of oxazole-containing compounds. thieme-connect.com The Stille reaction, in particular, has been systematically studied for 2-phenyloxazoles, demonstrating its utility in creating new carbon-carbon bonds at various positions. thieme-connect.com

In these reactions, a stannylated oxazole derivative can be coupled with a variety of aromatic and heteroaromatic halides in the presence of a palladium catalyst. thieme-connect.com For instance, 5-tributylstannyl-2-phenyloxazole has been successfully coupled with partners like iodobenzene, 2-bromotoluene, and 4-bromoanisole. thieme-connect.com The efficiency of these couplings is influenced by steric and electronic factors; however, good yields are generally obtained even with sterically hindered partners or those bearing electron-withdrawing groups. thieme-connect.com Copper-catalyzed reactions also represent a viable method for forming substituted oxazoles through intramolecular cyclization of functionalized enamides, which are themselves derived from precursors containing phenyl rings. acs.orgnih.gov

Table 1: Examples of Stille Cross-Coupling Reactions on 2-Phenyloxazole (B1349099) Analogues

| Stannane Reactant | Halide Partner | Catalyst / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Tributylstannyl-2-phenyloxazole | Iodobenzene | Pd(PPh₃)₄, Dioxane, 100°C | 5-Phenyl-2-phenyloxazole | 75 | thieme-connect.com |

| 5-Tributylstannyl-2-phenyloxazole | 2-Bromotoluene | Pd(PPh₃)₄, Dioxane, 100°C | 5-(o-Tolyl)-2-phenyloxazole | 73 | thieme-connect.com |

| 5-Tributylstannyl-2-phenyloxazole | 4-Bromoanisole | Pd(PPh₃)₄, Dioxane, 100°C | 5-(4-Methoxyphenyl)-2-phenyloxazole | 74 | thieme-connect.com |

| 5-Tributylstannyl-2-phenyloxazole | 4-Nitrobromobenzene | Pd(PPh₃)₄, Dioxane, 100°C | 5-(4-Nitrophenyl)-2-phenyloxazole | 71 | thieme-connect.com |

| 4-Tributylstannyl-2-phenyloxazole | Iodobenzene | Pd(PPh₃)₄, Dioxane, 100°C | 4-Phenyl-2-phenyloxazole | 78 | thieme-connect.com |

Modification of Oxazole-Bound Phenyl Groups

Beyond the introduction of new substituents via coupling reactions, the functional groups on the peripheral phenyl rings can be directly modified. These transformations are often explored in the context of medicinal chemistry to refine the biological activity of the parent compound. Structure-activity relationship (SAR) studies frequently involve the synthesis of analogues with varied substitution patterns on the phenyl rings. acs.org

For example, in the development of phosphodiesterase type 4 (PDE4) inhibitors, the introduction of a methoxy (B1213986) group at the para-position of a phenyl ring attached to a furan (B31954) or oxazole core was found to enhance inhibitory activity. ebi.ac.uk This modification was shown through docking studies to facilitate favorable interactions with the target enzyme's metal-binding pocket. ebi.ac.uk Similarly, research into novel antimitotic agents has involved the replacement of a phenyl ring with a pyridinyl moiety, leading to a new class of compounds that target the colchicine-binding site of tubulin. nih.gov These examples underscore that modifications to the oxazole-bound phenyl groups, whether through substitution or complete ring replacement, are a key strategy for optimizing the molecular properties and biological function of these heterocyclic compounds.

Mechanistic Investigations in the Synthesis and Reactivity of Nitrophenyl Oxazoles

Elucidation of Reaction Mechanisms for Oxazole (B20620) Ring Formation

The formation of the oxazole ring is a fundamental process in organic synthesis, with several established methods. The mechanism of this cyclization is highly dependent on the chosen synthetic route and the nature of the starting materials.

The construction of the oxazole core proceeds through various critical intermediates, the nature of which dictates the reaction pathway. In the context of nitrophenyl-substituted oxazoles, several synthetic strategies reveal the importance of specific transient species.

One prominent method is the Robinson-Gabriel synthesis, which involves the cyclization and subsequent dehydration of an α-acylamino ketone to yield the 2,5-disubstituted oxazole. pharmaguideline.com A related approach, the Fischer oxazole synthesis, utilizes a cyanohydrin and an aldehyde, which react in the presence of anhydrous hydrochloric acid. wikipedia.orgcutm.ac.in The key first step in the Fischer mechanism is the formation of an iminochloride intermediate from the reaction between the cyanohydrin and HCl. wikipedia.org

A highly relevant pathway for forming nitro-substituted benzoxazoles, which are structurally related to nitrophenyl-oxazoles, involves the intramolecular cyclization of N-(2-fluoro-5-nitrophenyl)benzamide. nih.gov This reaction is initiated by the deprotonation of the amide nitrogen, creating a delocalized amide anion. This anion then undergoes intramolecular nucleophilic aromatic substitution (SNAr), attacking the fluorine-bearing carbon to form a transient Meisenheimer complex before eliminating the fluoride (B91410) ion to yield the oxazole ring. nih.gov

Another powerful method for synthesizing 5-substituted oxazoles involves the use of tosylmethyl isocyanide (TosMIC). For instance, the synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole (B186685), a key intermediate for the drug candidate merimepodib, was achieved through the condensation of the corresponding aldehyde with TosMIC. researchgate.net

Table 1: Key Intermediates in Oxazole Ring Formation

| Synthesis Method | Precursors | Key Intermediate(s) | Resulting Structure |

| Fischer Synthesis wikipedia.org | Cyanohydrin, Aldehyde | Iminochloride | 2,5-Disubstituted Oxazole |

| Robinson-Gabriel Synthesis pharmaguideline.com | α-Acylamino ketone | - (Internal cyclization) | 2,5-Disubstituted Oxazole |

| N-Deprotonation-O-SNAr nih.gov | N-(2-fluoro-5-nitrophenyl)benzamide | Delocalized Amide Anion, Meisenheimer Complex | 2-Phenyl-5-nitrobenzo[d]oxazole |

| TosMIC Condensation researchgate.net | Aldehyde, Tosylmethyl isocyanide (TosMIC) | - (Condensation adduct) | 5-Substituted Oxazole |

Metal catalysts play a crucial role in modern organic synthesis, enabling efficient and selective formation of complex molecules like nitrophenyl-oxazoles. Analysis of the catalytic cycles provides insight into the reaction mechanism and the role of the metal center.

A notable example is a two-step synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole where the precursor aldehyde was prepared via a palladium(0)-catalyzed formylation of an aryl diazonium species. researchgate.net Aryl halides can react with carbon monoxide and hydrogen in the presence of a palladium catalyst, such as dihalobis(triphenylphosphine)palladium(II), and a tertiary amine to produce aldehydes in good yields. researchgate.net The catalytic cycle for this type of carbonylation reaction typically involves the oxidative addition of the aryl halide to the Pd(0) center, followed by CO insertion into the aryl-palladium bond, and subsequent reductive elimination to yield the aldehyde and regenerate the Pd(0) catalyst.

Rhodium catalysts have also been employed in cycloaddition reactions to form oxazole rings. In one method, iodonium (B1229267) ylides react with nitriles in the presence of a rhodium catalyst to generate key nitrilium intermediates, which then cyclize to form the oxazole product. nsf.gov

Furthermore, silver(I) catalysis is effective in transformations of oxazoles. In a novel synthesis of isoquinolones, a silver(I)-catalyzed intramolecular cyclization and subsequent opening of an oxazole ring was developed. acs.orgacs.org Mechanistic studies revealed that the silver catalyst activates an alkyne moiety, which is then attacked by the nitrogen atom of the oxazole ring. This process forms a silver-vinyl intermediate while initially keeping the oxazole ring intact, before a final ring-opening and rearrangement sequence. acs.org

Understanding Reaction Pathways for Oxazole Transformations

Once formed, the oxazole ring can participate in a variety of chemical transformations. Understanding the mechanisms of these reactions is key to harnessing oxazoles as building blocks in synthetic chemistry.

Oxazoles can participate in cycloaddition reactions, often acting as dienes in Diels-Alder reactions, particularly when activated with electron-donating groups. pharmaguideline.com In some cases, these reactions are believed to proceed through zwitterionic intermediates.

Palladium-catalyzed [3+n] and [5+n] cycloadditions represent a powerful tool for constructing cyclic compounds. ccspublishing.org.cn These reactions often proceed via the in-situ generation of Pd-π-allyl zwitterionic species. These zwitterions, which bear a carbanion, can be formed from precursors like vinylcyclopropanes and subsequently act as C3, C4, or C6 synthons in cycloadditions with various dipolarophiles. ccspublishing.org.cn

The reaction of electron-rich oxazoles with ortho-quinone methides provides another example where the reaction pathway is delicately balanced. nih.gov Depending on the electronic nature of the substituents on the oxazole, the reaction can proceed either through a synchronous [4+2] cycloaddition or a highly asynchronous reaction leading to a 1,4-conjugate addition adduct, which could imply a more charge-separated or zwitterionic transition state. nih.gov The formation of pyridinium (B92312) zwitterions is also a well-established strategy in the synthesis of various nitrogen- and sulfur-containing heterocycles, highlighting the general importance of such intermediates in heterocyclic chemistry. researchgate.net

Hydrogen transfer, including deprotonation and protonation steps, is a fundamental aspect of many organic reaction mechanisms, including the formation of oxazoles.

A more explicit example is the base-induced cyclization of N-(2-fluoro-5-nitrophenyl)benzamide. nih.gov The reaction is initiated by the deprotonation of the acidic amide nitrogen. This removal of a proton is the critical activating step that generates the nucleophilic amide anion required for the subsequent intramolecular cyclization. nih.gov Similarly, the deprotonation at the C-2 position of an oxazole ring can be achieved using a strong base, although this can sometimes be accompanied by ring-opening to an isonitrile. cutm.ac.innih.gov

Proton transfer is also crucial in cine-substitution reactions. For example, in the reaction of trinitroquinolone with nucleophiles, a proton is transferred to the 3-position of an intermediate adduct, which sets up the subsequent elimination of nitrous acid and aromatization to the final product. nih.gov

Influence of Nitro Group on Reaction Mechanisms and Regioselectivity

The nitro group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing properties, which it exerts through both inductive and resonance effects. nih.govnih.gov Its presence on the phenyl ring of 5-(2-Nitrophenyl)-2-phenyloxazole has a profound impact on the molecule's synthesis and reactivity.

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This is clearly demonstrated in the synthesis of 2-phenyl-5-nitrobenzo[d]oxazole, where the nitro group facilitates the intramolecular O-SNAr cyclization by stabilizing the negatively charged Meisenheimer intermediate. nih.gov

In cycloaddition reactions, the electronic properties of substituents dictate the reaction pathway and regioselectivity. The nitro group, being strongly electron-withdrawing, can render a system electron-deficient. For example, 5-nitro-2-pyridones are highly electron-deficient and serve as effective dienophiles in Diels-Alder reactions, with the nitro group controlling the regioselectivity of the cycloaddition. nih.gov Similarly, the reaction of oxazoles with o-quinone methides was shown to be governed by the electronic nature of a substituent at the 4-position; an electron-withdrawing group favored a [4+2] cycloaddition, whereas an electron-rich group led to 1,4-conjugate addition. nih.gov A nitro group on the oxazole ring itself, as in a 4-nitro-2-phenyl derivative, would be expected to significantly influence its reactivity in such cycloadditions. nih.gov

Furthermore, the nitro group can act as a good leaving group in what are known as cine-substitution reactions, where a nucleophile attacks a position adjacent to the nitro-bearing carbon, followed by elimination of nitrous acid (HNO2). nih.gov This reactivity allows for the functionalization of positions that might otherwise be unreactive. The versatile reactivity of the nitro group also extends to its ability to be reduced to other functional groups, such as amines, providing further synthetic utility. researchgate.net

Computational and Theoretical Chemistry Approaches in Oxazole Research

Electronic Structure Elucidation of Nitrophenyl-Oxazoles

The electronic structure of a molecule is fundamental to its chemical and physical properties. For nitrophenyl-oxazoles, computational methods offer a powerful lens through which to view their electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry and stability of heterocyclic compounds. For 5-(2-Nitrophenyl)-2-phenyloxazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable conformation.

For instance, in analogous nitro-substituted heterocyclic compounds, DFT has been successfully used to determine the most stable conformers by comparing their relative free energies. wikipedia.org The planarity or non-planarity of the molecule, particularly the torsion angle between the phenyl and oxazole (B20620) rings, and the nitro-substituted phenyl and oxazole rings, is a key determinant of its electronic and photophysical properties. Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. organic-chemistry.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

For this compound, FMO analysis, typically performed using the results of DFT calculations, helps in predicting its reactivity. The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. acs.org In nitrophenyl-substituted oxadiazoles, the distribution of HOMO and LUMO across the molecule has been analyzed to understand its reactivity and stability. organic-chemistry.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl-oxazole moiety, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl group. This distribution underpins the intramolecular charge transfer characteristics of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the tools to model the entire course of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. While specific studies on the reaction pathway modeling for the synthesis of this compound are not abundant in the literature, the general mechanisms of oxazole synthesis, such as the Robinson-Gabriel synthesis, have been investigated computationally. wikipedia.orgresearchgate.net

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org A plausible computational study of the synthesis of this compound would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., an appropriately substituted 2-acylamino-ketone) and the final oxazole product are optimized using a method like DFT.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants, intermediates, and the product. These structures represent the energy maxima along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed on the transition states to confirm that they are true saddle points on the potential energy surface, characterized by a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the correct reactant and product.

A comparative computational study on the Robinson-Gabriel synthesis has utilized DFT to analyze the Gibbs free energy profile of the ring closure, providing insights into the reaction mechanism and the effect of the substrate structure. researchgate.net Such an approach for this compound would elucidate the step-by-step mechanism of its formation and identify the rate-determining step.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide simulated spectra that can be correlated with experimental findings.

DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman). organic-chemistry.org The calculated vibrational frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For similar nitro-substituted heterocyclic compounds, a good correlation between calculated and experimental vibrational frequencies has been observed. organic-chemistry.orgresearchgate.net

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis). rsc.org By calculating the vertical excitation energies and oscillator strengths, one can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). For this compound, TD-DFT calculations can help to understand the origin of the observed absorption bands and their relationship to the molecular structure.

Solvatochromic Studies and Solvent Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, such as this compound. The interaction of the solute with solvent molecules of varying polarity can stabilize the ground and excited states to different extents, leading to shifts in the absorption and emission spectra.

Theoretical studies on solvatochromism often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), in conjunction with TD-DFT calculations. acs.org These models simulate the effect of the solvent as a continuous dielectric medium. By performing calculations in different simulated solvents, it is possible to predict the solvatochromic shifts and correlate them with experimental data. For push-pull fluorophores with donor-π-acceptor structures, large red-shifts in emission with increasing solvent polarity are indicative of a more polar excited state. rsc.org In the case of this compound, the nitro group acts as an electron acceptor and the phenyloxazole moiety as an electron donor, leading to a significant charge transfer character in the excited state and thus, pronounced solvatochromism.

Theoretical Insights into Intramolecular Charge Transfer Characteristics

Intramolecular Charge Transfer (ICT) is a fundamental photophysical process in donor-acceptor substituted molecules like this compound. Upon photoexcitation, an electron is transferred from the donor part of the molecule (phenyloxazole) to the acceptor part (nitrophenyl). This process is often accompanied by a change in molecular geometry, such as the twisting of the nitrophenyl group relative to the oxazole ring.

TD-DFT simulations are instrumental in understanding the dynamics of ICT. These calculations can map out the potential energy surfaces of the ground and excited states, revealing the pathways for ICT. For many nitroaromatic chromophores, an ultrafast ICT process has been observed, often occurring on the femtosecond timescale. Theoretical studies can help to distinguish between a locally excited (LE) state and the charge-transferred (CT) state and can model the structural relaxation that accompanies the ICT process. The nature of the π-conjugated linker between the donor and acceptor moieties has been shown to significantly influence the degree of ICT. rsc.org

Below is an interactive data table summarizing the computational methods and their applications in the study of nitrophenyl-oxazole and related compounds.

| Computational Method | Application | Key Findings/Insights | Relevant Sections |

| Density Functional Theory (DFT) | Molecular geometry optimization | Prediction of bond lengths, angles, and dihedral angles; determination of stable conformers. | 5.1.1 |

| DFT | Vibrational frequency analysis | Confirmation of energy minima; prediction of IR and Raman spectra. | 5.1.1, 5.3 |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity prediction | Determination of HOMO-LUMO gap; understanding of electron-donating and -accepting capabilities. | 5.1.2 |

| Time-Dependent DFT (TD-DFT) | Electronic spectra simulation | Prediction of UV-Vis absorption maxima; characterization of electronic transitions. | 5.3 |

| TD-DFT with Polarizable Continuum Model (PCM) | Solvatochromism studies | Simulation of solvent effects on electronic spectra; prediction of solvatochromic shifts. | 5.4 |

| TD-DFT | Intramolecular Charge Transfer (ICT) analysis | Modeling of ICT pathways; characterization of locally excited and charge-transfer states. | 5.5 |

| Transition State Theory (TST) / Rice–Ramsperger–Kassel–Marcus (RRKM) Theory | Reaction kinetics calculations | Estimation of reaction rate coefficients. | 5.2 |

Advanced Chemical Applications of Oxazole Derivatives with Nitrophenyl Moieties

Role as Versatile Synthetic Building Blocks and Intermediates for Complex Molecular Architectures

Oxazole (B20620) derivatives are recognized as crucial building blocks in organic synthesis, prized for their stability and diverse reactivity. optica.orgrsc.org The compound 5-(2-Nitrophenyl)-2-phenyloxazole is a prime example of a versatile synthetic intermediate, offering multiple reaction sites for the construction of more complex molecular architectures. The oxazole ring itself is a robust aromatic system, and the phenyl and nitrophenyl substituents provide handles for a variety of chemical transformations. core.ac.uk

The presence of the nitrophenyl group, in particular, opens up a range of synthetic possibilities. The nitro moiety can be readily reduced to an amino group, which can then be further functionalized through diazotization, acylation, or alkylation reactions. This allows for the introduction of a wide array of substituents and the extension of the molecular framework. For instance, the resulting amino-phenyloxazole can serve as a precursor for the synthesis of novel heterocyclic systems through condensation reactions with dicarbonyl compounds or other suitable reagents.

Furthermore, the phenyl and nitrophenyl rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the electronic nature of the oxazole core and the existing substituents. The strategic functionalization of these aromatic rings can be used to modulate the electronic properties of the molecule, which is particularly important for applications in materials science and medicinal chemistry.

The utility of substituted oxazoles as precursors is well-documented. For example, in a related synthesis, a 5-(triazinyloxy)oxazole was coupled with phenylboronic acid in the presence of a nickel catalyst to yield a more complex oxazole derivative, demonstrating the potential for cross-coupling reactions to build intricate structures. beilstein-journals.org Similarly, 5-aminopyrazole, another heterocyclic building block, has been extensively used as a precursor in the design and synthesis of fused pyrazoloazines, highlighting the general strategy of using functionalized heterocycles to access more complex scaffolds. nih.gov The compound this compound, with its distinct functional groups, fits well within this paradigm of a valuable synthetic intermediate.

Applications in Material Science and Photonics

The unique electronic structure of oxazole derivatives bearing nitrophenyl moieties, such as this compound, makes them attractive candidates for applications in material science and photonics. The combination of an electron-donating component (the phenyl-oxazole system) and an electron-accepting component (the nitrophenyl group) creates a "push-pull" or donor-π-acceptor (D-π-A) system, which is a key design principle for materials with interesting optical and electronic properties.

The photophysical properties of D-π-A molecules are often characterized by strong intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This ICT process can lead to desirable optoelectronic properties, such as large Stokes shifts, solvatochromism (a change in absorption or emission wavelength with solvent polarity), and high fluorescence quantum yields in specific environments. nih.gov

For instance, the well-known laser dye 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) exhibits a bathochromic shift (a shift to longer wavelengths) in its absorption and fluorescence spectra with increasing solvent polarity, which is indicative of a π-π* transition with some charge transfer character. researchgate.net Similarly, studies on other substituted oxazoles have shown that the introduction of donor and acceptor groups can significantly modulate their photophysical properties. nih.gov In the case of this compound, the phenyl group can act as part of the donor system, while the nitrophenyl group is a well-established electron acceptor. This arrangement is expected to result in significant ICT character in the excited state.

The photophysical properties of such compounds are crucial for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The emission color and efficiency can be tuned by modifying the donor and acceptor strengths and the nature of the π-conjugated bridge.

Table 1: Representative Photophysical Data of Related Heterocyclic Compounds

| Compound/System | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| POPOP | 358-364 | 410-430 | - | Various | researchgate.net |

| 2-Nitro-3-phenyl-9H-carbazole | ~350 | ~400 | - | Dichloromethane | nih.gov |

| Bithiophene substituted 1,3,4-oxadiazole | 390-400 | 480-510 | 0.45-0.65 | Chloroform | nih.gov |

This table presents data for structurally related compounds to illustrate the typical photophysical properties of donor-acceptor heterocyclic systems. Specific data for this compound is not available in the provided search results.

The same D-π-A architecture that gives rise to interesting photophysical properties is also a prerequisite for significant second-order non-linear optical (NLO) activity. NLO materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical data storage, optical computing, and telecommunications. core.ac.uk The key molecular parameter for second-order NLO materials is the first molecular hyperpolarizability (β).

A large β value is typically associated with molecules that have a large change in dipole moment upon excitation from the ground state to the excited state, a characteristic feature of D-π-A systems. nih.gov Experimental and theoretical studies on various π-conjugated oxazoles have confirmed their potential as NLO chromophores. tubitak.gov.tr For example, the hyper-Rayleigh scattering (HRS) technique has been used to measure the β values of several oxazole dyes in solution, with some compounds showing values significantly higher than standard reference materials. nih.gov

A study on a series of S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives, which are structurally similar to oxazoles, found that the derivative containing a 2-nitrophenyl group exhibited the largest nonlinear refractive index (n₂). researchgate.netresearchgate.net This highlights the effectiveness of the nitrophenyl group as an electron acceptor in enhancing NLO properties. The this compound molecule, with its clear donor-acceptor design, is therefore a promising candidate for NLO applications.

Table 2: Representative Non-Linear Optical Properties of Related Heterocyclic Compounds

| Compound | First Hyperpolarizability (β_HRS) (10⁻³⁰ cm⁴ statvolt⁻¹) | Wavelength (nm) | Method | Reference |

| π-conjugated oxazole dye | 42 | 1064 | HRS | optica.org |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | 2.81 x 10⁻³² esu (γh) | 532 | Z-scan | kaust.edu.sa |

| S-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate | -29.21 (n₂) (10⁻¹¹ m²/W) | 532 | Z-scan | researchgate.net |

This table presents NLO data for structurally related compounds to illustrate the potential of donor-acceptor heterocyclic systems. Note that different measurement techniques and reported parameters (β, γ, n₂) are included. Specific data for this compound is not available in the provided search results.

Development of Energetic Materials Based on Nitroazole Scaffolds

The field of energetic materials is continuously searching for new compounds that offer a balance of high performance and low sensitivity to accidental detonation. Nitro-substituted heterocyclic compounds, often referred to as nitroazoles, are a major focus of this research. The presence of multiple nitro groups on a heterocyclic ring can lead to a high heat of formation, high density, and good oxygen balance, all of which are desirable characteristics for an energetic material.

The compound this compound contains both a nitro group and a stable oxazole ring. The thermal decomposition of such molecules is a key factor in their energetic performance. Studies on the thermal decomposition of nitroaromatic compounds, such as nitrobenzene, show that the C-NO₂ bond is often the weakest and its cleavage is a primary step in the decomposition process. researchgate.net For 1-azido-2-nitrobenzene, thermal decomposition leads to the formation of benzoxazoles, indicating the stability of the resulting heterocyclic structure. nih.gov

The thermal stability of energetic materials is crucial for their safe handling and storage. Research on related heterocyclic compounds has shown that their decomposition temperatures can be quite high. For instance, a study on a series of heterocyclic anticancer drug candidates, which also possess complex ring structures, reported initial decomposition temperatures (T₅%) ranging from 253 °C to 300 °C. The introduction of substituents can significantly affect this thermal stability. It is plausible that this compound possesses significant thermal stability, a prerequisite for its consideration as a component in energetic formulations. The energy released upon decomposition would be largely derived from the oxidation of the carbon-rich phenyl and oxazole backbone by the nitro group.

Table 3: Thermal Stability of Related Heterocyclic and Nitroaromatic Compounds

| Compound | Decomposition Temperature (°C) | Method | Atmosphere | Reference |

| Parent Heterocyclic Compound | 253 (T₅%) | TGA | Inert | |

| Chloro-substituted Heterocycle | 300 (T₅%) | TGA | Inert | |

| Nitrobenzene | 1155–1434 K (Decomposition range) | Shock Tube | - | researchgate.net |

| 1-Azido-2-nitrobenzene | ~120 (Exothermic reaction) | DSC/TG | - | nih.gov |

This table presents thermal stability data for related compounds to provide context for the potential properties of this compound as an energetic material. T₅% refers to the temperature at which 5% mass loss is observed.

Chemical Approaches to Corrosion Inhibition in Material Systems

Corrosion of metals, particularly steel in acidic environments, is a significant industrial problem. The use of organic corrosion inhibitors is a common and effective method to mitigate this issue. Oxazole derivatives have emerged as a promising class of corrosion inhibitors. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings of the oxazole molecule. The nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms, while the π-electrons of the phenyl and oxazole rings can interact with the metal surface through π-stacking. This leads to the formation of a stable, adsorbed film that can be classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption), or a combination of both.

The efficiency of an inhibitor is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies can determine the mode of inhibition (anodic, cathodic, or mixed-type) and the degree of surface coverage. The adsorption of the inhibitor on the metal surface can often be described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the interaction between the inhibitor and the metal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Nitrophenyl)-2-phenyloxazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via annulation reactions involving 2-nitrophenol derivatives. For example, cyclization of 2-nitrophenyl precursors with aryl isothiocyanates under optimized conditions (e.g., refluxing in ethanol with catalytic acid) yields oxazole derivatives. Reaction parameters like solvent polarity, temperature, and catalyst choice significantly affect yields. For instance, using DMF as a solvent at 80°C improved cyclization efficiency by 15–20% compared to THF .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Look for characteristic absorption bands at ~1600–1650 cm⁻¹ (C=N stretching in oxazole) and ~1520 cm⁻¹ (NO₂ asymmetric stretching). Discrepancies in these regions may indicate incomplete nitration or cyclization .

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons adjacent to nitro groups) and δ 7.3–7.8 ppm (phenyl protons) confirm substitution patterns. Coupling constants (J-values) distinguish between ortho, meta, and para isomers .

Q. What are the key purity assessment protocols for this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to detect impurities. Retention times <5% deviation from the standard indicate high purity .

- Elemental Analysis : Calculated vs. observed C, H, N percentages (e.g., C: 62.3%, H: 3.5%, N: 9.1%) should align within ±0.3% .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the oxazole ring .

- MD Simulations : Simulate solvation dynamics in polar solvents (e.g., DMSO) to study aggregation behavior, which correlates with bioavailability in pharmacological studies .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 1–100 μM) to distinguish specific enzyme inhibition from nonspecific cytotoxicity. A steep slope in dose-response curves suggests target-specific activity .

- Selectivity Profiling : Compare activity against related enzymes (e.g., COX-1 vs. COX-2) to identify off-target effects. Use molecular docking to validate binding site interactions (e.g., nitro group hydrogen bonding with active-site residues) .

Q. How can annulation reactions be optimized to synthesize derivatives with enhanced photophysical properties?

- Methodological Answer :

- Reaction Optimization Table :

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (DMF) | Temperature (80°C) | 78 | 98 |

| Catalyst (p-TsOH) | 5 mol% | 85 | 99 |

| Substitution (para) | Electron-withdrawing | 92 | 97 |

- Key Insight : Electron-withdrawing substituents on the phenyl ring increase conjugation, shifting UV-Vis absorption maxima to longer wavelengths (e.g., λmax from 320 nm to 350 nm) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the oxazole nitrogen increases ring strain, leading to hydrolysis. Monitor degradation via LC-MS for fragments like 2-phenyloxazole-4-carboxylic acid .

- Basic Conditions : The nitro group stabilizes the aromatic system via resonance, delaying degradation. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days at pH 9 .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial activity across studies?

- Methodological Answer :

- Strain-Specific Variability : Test against standardized microbial strains (e.g., ATCC 25922 for E. coli) to minimize variability.

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria often show 10–100x higher resistance. Use crystal violet assays to quantify biofilm inhibition separately .

Tables for Key Data

Table 1 : Comparative Spectroscopic Data for Derivatives

| Derivative | ¹H NMR (δ, ppm) | FT-IR (C=N, cm⁻¹) | UV-Vis λmax (nm) |

|---|---|---|---|

| Parent Compound | 8.3 (d, J=8.4 Hz) | 1620 | 320 |

| 4-Fluoro Substituted | 8.5 (d, J=8.1 Hz) | 1615 | 345 |

| 3-Nitro Substituted | 8.7 (s) | 1635 | 338 |

| Data sourced from |

Table 2 : Computational vs. Experimental Reactivity Metrics

| Parameter | DFT Prediction | Experimental Value |

|---|---|---|

| HOMO Energy (eV) | -6.2 | -6.1 (CV) |

| LUMO Energy (eV) | -2.8 | -2.7 (CV) |

| Dipole Moment (Debye) | 4.5 | 4.3 (X-ray) |

| CV = Cyclic Voltammetry; Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.